

Preclinical Profile of KB-0742: A Potent and Selective CDK9 Inhibitor

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Compound of Interest

Compound Name: BO-0742

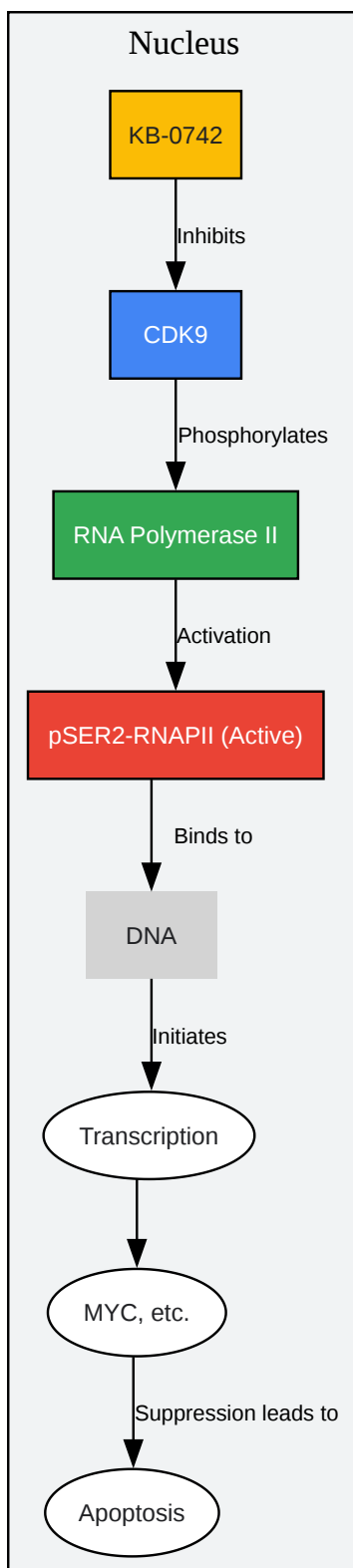
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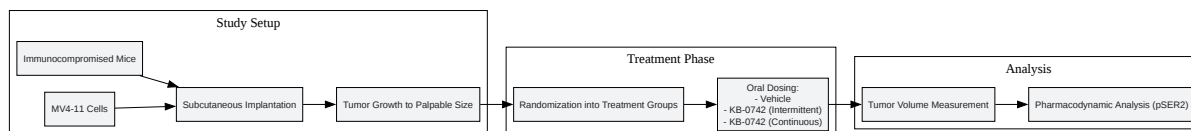
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Introduction: KB-0742 (formerly **BO-0742**) is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Transcriptional deregulation is a recognized feature of many cancers, with genomic amplifications of oncogenes like the MYC family occurring in a significant percentage of solid tumors.[2][3] CDK9 plays a crucial role in regulating transcriptional elongation, making it a compelling therapeutic target for cancers dependent on deregulated transcriptional activity.[1][2] KB-0742 was developed to selectively inhibit CDK9, offering a potential therapeutic strategy for MYC-dependent cancers and other transcriptionally addicted tumors.[2][4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, leading to its investigation in a phase 1/2 clinical trial for patients with relapsed or refractory solid tumors.[2][5]

Mechanism of Action

KB-0742 selectively binds to and inhibits CDK9, a key regulator of transcriptional elongation.[1][5] This inhibition leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II (pSER2), a critical step for productive transcription elongation.[1] The subsequent suppression of transcription disproportionately affects genes with high transcriptional turnover, including oncogenic drivers like MYC.[4][5] The downstream effects include cell cycle arrest and apoptosis in tumor cells that are dependent on these oncogenic transcription factors.[5]





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